molecular formula C15H19N3O3 B2515261 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034540-10-6

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2515261
CAS No.: 2034540-10-6
M. Wt: 289.335
InChI Key: YFIJFLXYYSJXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide is a versatile chemical compound with significant potential in various scientific research fields. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for applications in drug synthesis, material science, and biological studies.

Preparation Methods

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide involves several steps. One common synthetic route includes the oxymercuration of substituted cyclopropylcarbinols, which facilitates the formation of stereotriads. This process is known for its regio- and diastereoselective properties. Additionally, the functionalization of cyclopropanes using methods like picolinamide auxiliary for efficient C-H arylation has been demonstrated. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of complex molecules and the functionalization of cyclopropanes.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound is valuable in material science for creating new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with molecular targets and pathways. It can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide can be compared with other similar compounds, such as:

  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide
  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide
  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide These compounds share similar structural motifs but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and reactivity.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-13-16-8-9-18(13)14(20)17-10-15(21,12-6-7-12)11-4-2-1-3-5-11/h1-5,12,21H,6-10H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIJFLXYYSJXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)N2CCNC2=O)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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